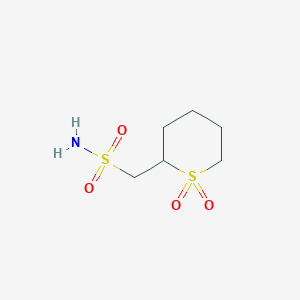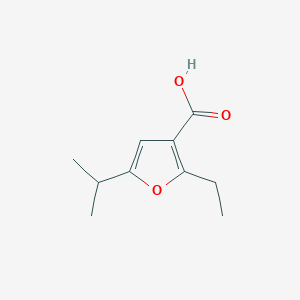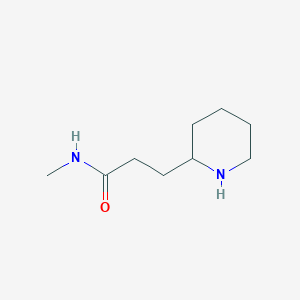
N-methyl-3-(piperidin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(piperidin-2-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-2-yl)propanamide typically involves the reaction of piperidine with N-methylpropanamide under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often involve mild temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by their functionalization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-(piperidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-methyl-3-(piperidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-methyl-3-(piperidin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-N-[(piperidin-3-yl)methyl]propanamide: This compound shares a similar structure but differs in the position of the methyl group.
N-methyl-3-phenoxy-N-[2-(piperidin-2-yl)ethyl]propanamide: This derivative includes a phenoxy group, which alters its chemical properties.
Uniqueness
N-methyl-3-(piperidin-2-yl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-methyl-3-piperidin-2-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)6-5-8-4-2-3-7-11-8/h8,11H,2-7H2,1H3,(H,10,12) |
Clé InChI |
WIFUHGQDGIJRFP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


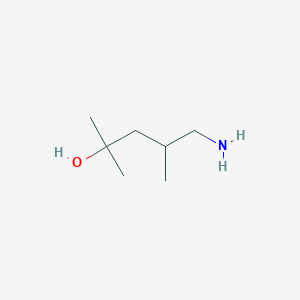
![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)
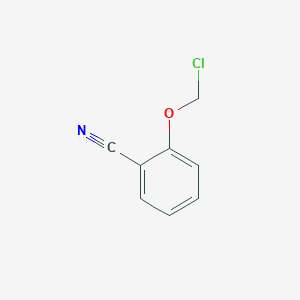

![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)

![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)
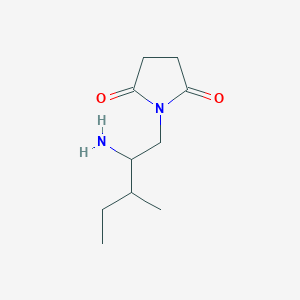

![Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B13235575.png)

